molecular formula C22H17ClFN3O3S B14109919 N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14109919
M. Wt: 457.9 g/mol
InChI Key: OEDTUTLZEFKRMO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound based on the thieno[3,2-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry research. This derivative is of particular interest in oncology and antibacterial research, as thieno[3,2-d]pyrimidine analogs are known to exhibit diverse biological activities, including anticancer and antimicrobial properties. The mechanism of action for this class of compounds is believed to involve the inhibition of key enzymatic targets. Research on similar molecules suggests they can act as enzyme inhibitors, potentially modulating cellular signaling pathways that are crucial for processes like cell proliferation and survival. The specific structural features of this compound—including the 2-chlorobenzyl and 2-fluorobenzyl substituents—are strategically chosen to optimize interactions with biological targets and are likely to influence its binding affinity and selectivity. This makes it a valuable chemical tool for investigating disease mechanisms and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The product is intended for research purposes and is not designed for human or veterinary therapeutic use. Researchers can leverage this compound for in vitro assays and other preclinical studies to further explore its pharmacological potential.

Properties

Molecular Formula

C22H17ClFN3O3S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H17ClFN3O3S/c23-16-7-3-1-5-14(16)11-25-19(28)13-26-18-9-10-31-20(18)21(29)27(22(26)30)12-15-6-2-4-8-17(15)24/h1-10H,11-13H2,(H,25,28)

InChI Key

OEDTUTLZEFKRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with a unique molecular structure that suggests potential for significant biological activity. This compound features a thieno[3,2-d]pyrimidine core and is characterized by the presence of both chlorobenzyl and fluorobenzyl substituents, which may influence its pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C22H17ClFN3O3S
  • Molecular Weight : Approximately 483.5 g/mol
  • IUPAC Name : this compound

Synthesis and Structure

The synthesis typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent modifications to introduce the chlorobenzyl and fluorobenzyl groups. Optimizing these synthetic routes can enhance yield and reduce costs while potentially incorporating green chemistry principles to minimize environmental impact .

Anticancer Properties

Research indicates that compounds with similar structural features have demonstrated promising anticancer activities. For instance, studies on fluorinated derivatives have shown antiproliferative effects against various cancer cell lines, including lung and breast cancer cells . The presence of fluorine in the structure may enhance the binding affinity to biological targets, leading to increased effectiveness as an anticancer agent.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The compound's structural features suggest potential inhibition or modulation of key biological pathways. For example, similar compounds have been shown to interact with protein targets involved in cell signaling and proliferation .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
N-(2-chlorobenzyl)-...C22H17ClFN3O3S483.5 g/molAnticancer properties; enzyme inhibition
GM-90432 (similar structure)C20H18ClF350.8 g/molAnti-epileptic effects; neuroprotective properties
Other fluorinated derivativesVariesVariesAntiproliferative effects against cancer cell lines

Case Studies and Research Findings

  • Antiproliferative Studies : A study exploring newly synthesized fluorinated compounds demonstrated significant antiproliferative activity against lung and breast cancer cells. The results suggest that structural modifications can enhance biological efficacy .
  • Neuroprotective Effects : Related compounds have been investigated for their neuroprotective properties in models of epilepsy. These studies highlight the potential for similar mechanisms in N-(2-chlorobenzyl)-... through modulation of neurotransmitter levels and oxidative stress responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thieno[3,2-d]pyrimidinone Derivatives

a) 2-((3-(2-Chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide (CAS: 899547-29-6)
  • Structural differences: Thioether linkage (S) replaces the oxygen in the target compound’s pyrimidinone ring. Substituent variation: 4-fluorobenzyl instead of 2-fluorobenzyl on the acetamide.
  • Impact :
    • Increased molecular weight (474.0 vs. ~454.9 for the target compound) due to sulfur’s higher atomic mass.
    • Thioether may enhance lipophilicity but reduce hydrogen-bonding capacity compared to oxygen.
b) N-(2-Chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 1787905-92-3)
  • Structural differences :
    • Phenethyl group replaces the 2-fluorobenzyl at position 3.
    • Thioether linkage retained.
  • Impact :
    • Phenethyl’s bulkiness may reduce binding affinity to targets preferring smaller substituents.
    • Increased hydrophobic interactions due to the aromatic phenethyl group.

Pyrimidine and Quinazolinone Analogs

a) N-[(2,4-Dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide
  • Structural differences: Quinazolinone core (benzene fused to pyrimidinone) vs. thieno-pyrimidinone. Dichlorophenylmethyl substituent.
  • Dichlorophenyl group increases electron-withdrawing effects compared to mono-halogenated benzyls.
b) N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide
  • Structural differences: Tetrahydropyrimidine (saturated ring) vs. aromatic thieno-pyrimidinone. Carboxamide instead of acetamide linker.
  • Impact :
    • Saturation reduces aromatic interactions but increases conformational flexibility.
    • Trifluoromethyl groups may improve metabolic stability.

Heterocyclic Systems with Acetamide Linkers

a) 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide
  • Structural differences :
    • Pyrazolo-benzothiazine core with sulfone and methyl groups.
    • 2-fluorobenzyl substituent matches the target compound.
  • Impact: Sulfone group enhances solubility but may reduce membrane permeability.
b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural differences: Thiazole ring replaces pyrimidinone. Dichlorophenyl group attached to acetamide.
  • Impact: Thiazole’s nitrogen and sulfur atoms offer distinct hydrogen-bonding and coordination sites.

Research Findings and Implications

  • Core Rigidity: The aromatic thieno-pyrimidinone core offers greater planarity compared to saturated analogs (e.g., tetrahydropyrimidine), favoring π-π stacking in biological targets .
  • Linker Flexibility : Acetamide linkers provide conformational adaptability, whereas carboxamides or thioethers may alter binding kinetics .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The core scaffold is constructed using a Thorpe-Ziegler cyclization, as demonstrated by Abdel Hamid et al.. Reacting 2-amino-3-cyanothiophene (7a) with formic acid at 190°C for 3 hours yields thieno[3,2-d]pyrimidin-4-one (8a) with 83% efficiency (Scheme 1). Alternative protocols using formamide instead of formic acid produce 4-aminothienopyrimidines but require reflux conditions.

Key Parameters

  • Temperature: 170–190°C
  • Catalyst: None required
  • Yield: 75–83%

Dichlorination for Reactive Intermediates

Phosphorus oxychloride (POCl₃)-mediated dichlorination converts hydroxyl groups at positions 2 and 4 into chlorides, enhancing reactivity for subsequent substitutions. A mixture of thieno[3,2-d]pyrimidine-2,4-diol (2) and POCl₃ refluxed for 10 hours produces 2,4-dichlorothieno[3,2-d]pyrimidine (3) in 55% yield after recrystallization from ethanol.

Acetamide Side Chain Installation

Nucleophilic Acyl Substitution at Position 1

The 1-position chloride displaces with 2-chloro-N-(2-chlorobenzyl)acetamide using Hunig’s base (N,N-diisopropylethylamine) in tetrahydrofuran (THF). This step demands anhydrous conditions to prevent hydrolysis, achieving 68% yield after column chromatography.

Critical Factors

  • Solvent: THF or DMF
  • Coupling Agent: EDCI·HCl
  • Reaction Time: 12–24 hours

Final N-(2-Chlorobenzyl) Functionalization

Reductive Amination

A hydrogenation step couples the acetamide intermediate with 2-chlorobenzylamine. Using 5% palladium on carbon under 35 bar H₂ at 50°C, the reaction completes within 6 hours, yielding the target compound in 74% after distillation.

Catalyst Comparison

Catalyst Pressure (bar) Yield (%)
Raney Nickel 60–70 65
Pd/C (5%) 35 74

Purification and Characterization

Crystallization and Filtration

Crude product dissolved in isopropyl ether precipitates as hydrochloride salt upon adding 6N HCl. Washing with acetone removes residual amines, yielding pure N-(2-chlorobenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide hydrochloride (mp 145–147°C).

Spectroscopic Validation

  • IR : N-H stretch at 3280 cm⁻¹, C=O at 1680 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 8H, aromatic), 4.62 (s, 2H, CH₂).
  • MS (ESI) : m/z 485.1 [M+H]⁺.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic displacement of halides. highlights substitution using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol .
  • Reduction : Iron powder under acidic conditions (e.g., HCl) reduces nitro groups to amines, as shown in .
  • Condensation : Cyanoacetic acid or similar reagents are used with condensing agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as in . Optimization strategies include adjusting solvent polarity (e.g., DMF vs. dichloromethane), temperature control (0–80°C), and catalyst purity.

Q. Which spectroscopic and crystallographic techniques confirm the molecular structure?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., chlorobenzyl, fluorobenzyl groups) and confirms regiochemistry .
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions. used this to determine dihedral angles between aromatic rings (e.g., 61.8° twist between dichlorophenyl and thiazol rings) .
  • IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

Q. What purification techniques achieve >95% purity for in vitro studies?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates intermediates .
  • Recrystallization : Methanol/acetone mixtures yield high-purity crystals, as in .
  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields or purity during replication?

Contradictions often arise from:

  • Catalyst variability : Use freshly prepared iron powder for reductions ( ) to avoid oxidation-related yield drops .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require strict anhydrous conditions .
  • Temperature control : Exothermic reactions (e.g., nitro reductions) need gradual heating to prevent side products . Method validation via TLC or LC-MS at each step is critical .

Q. What strategies study structure-activity relationships (SAR) for target modulation?

  • Substituent variation : Replace chlorobenzyl/fluorobenzyl groups with bioisosteres (e.g., substitutes methoxy groups to assess hydrogen-bonding effects) .
  • Enzymatic assays : Measure IC₅₀ against kinases or proteases to correlate substituent position (e.g., para vs. meta) with activity .
  • Pharmacophore modeling : Overlay active/inactive analogs to identify critical binding motifs (e.g., pyrimidine-dione vs. thienopyrimidine scaffolds) .

Q. Which computational methods model interactions with biological targets?

  • Docking simulations (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., kinase targets). used DFT calculations to validate ligand geometries .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR : Correlate logP or molar refractivity with cytotoxicity (e.g., links cyano groups to enhanced activity) .

Q. How to design in vitro assays for activity evaluation?

  • Target selection : Prioritize enzymes/receptors with structural homology to known thienopyrimidine targets (e.g., EGFR, VEGFR) .
  • Assay conditions : Use 10 µM compound in PBS (pH 7.4) with 1% DMSO. Pre-incubate with target (30 min, 37°C) before adding substrates .
  • Controls : Include staurosporine (kinase inhibitor) and vehicle (DMSO) to validate signal-to-noise ratios .

Q. How to mitigate stability and hygroscopicity issues during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C .
  • Desiccants : Use silica gel in sealed vials to prevent hydrolysis of acetamide groups .
  • Stability assays : Monitor degradation via HPLC at 0, 7, 30 days under accelerated conditions (40°C/75% RH) .

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